Acétonitrile 2-(4-oxopipéridin-1-yl)

Vue d'ensemble

Description

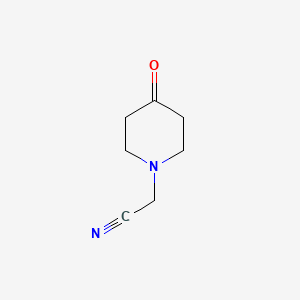

“2-(4-Oxopiperidin-1-yl)acetonitrile” is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-(4-Oxopiperidin-1-yl)acetonitrile” consists of a piperidine ring with an oxo group at the 4-position and an acetonitrile group attached to the nitrogen .Physical And Chemical Properties Analysis

“2-(4-Oxopiperidin-1-yl)acetonitrile” is a solid at room temperature. It has a predicted melting point of 67.92°C, a predicted boiling point of approximately 284.3°C at 760 mmHg, a predicted density of approximately 1.1 g/cm3, and a predicted refractive index of n20D 1.49 .Applications De Recherche Scientifique

Acétonitrile 2-(4-oxopipéridin-1-yl) : Analyse complète

Recherche en protéomique : Ce composé est utilisé dans la recherche en protéomique, qui implique l'étude des protéomes et de leurs fonctions. Les applications spécifiques en protéomique ne sont pas détaillées dans les résultats de la recherche, mais il est probable qu'il soit utilisé dans l'analyse des interactions et des structures des protéines.

Recherche sur le cancer : Les dérivés phosphonates de la série des 3,5-bis(arylidène)-4-pipéridones, qui peuvent inclure l'acétonitrile 2-(4-oxopipéridin-1-yl), ont montré des propriétés inhibitrices contre diverses lignées cellulaires cancéreuses humaines, notamment le rhabdomyosarcome (RD), le cancer de la prostate (PC3), le cancer du côlon (HCT116) et le cancer du sein (MCF7) .

Développement de médicaments : Le composé a des applications potentielles dans le développement de médicaments, en particulier comme intermédiaire dans la synthèse de produits pharmaceutiques tels que l'édoxaban, un anticoagulant utilisé pour prévenir les accidents vasculaires cérébraux .

Inhibition des kinases : Il peut également être impliqué dans la conception d'inhibiteurs de kinases, qui sont importants dans le traitement des cancers. Les inhibiteurs de kinases peuvent cibler des enzymes spécifiques qui régulent la croissance et la prolifération des cellules cancéreuses.

Recherche biochimique : En tant que produit biochimique à des fins de recherche, il est probablement utilisé dans diverses analyses et expériences biochimiques pour comprendre les réactions chimiques et les processus au sein des organismes vivants.

Chimie analytique : Les propriétés du composé peuvent être analysées à l'aide de techniques telles que la RMN, la CLHP, la LC-MS et la UPLC pour comprendre sa structure et son comportement dans différentes conditions .

Orientations Futures

Piperidine derivatives, such as “2-(4-Oxopiperidin-1-yl)acetonitrile”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

It is used as a biochemical for proteomics research .

Mode of Action

It is known that this compound is a key intermediate in the synthesis of apixaban , a potent inhibitor of blood coagulation factor Xa .

Biochemical Pathways

Given its role in the synthesis of apixaban , it may indirectly influence the coagulation cascade, which is the pathway that Apixaban acts upon .

Pharmacokinetics

It is known that this compound is a solid at room temperature, with a predicted melting point of 6792° C and a predicted boiling point of 2843° C at 760 mmHg .

Result of Action

Given its role in the synthesis of apixaban , it may indirectly contribute to the inhibition of blood coagulation factor Xa .

Action Environment

It is recommended to store this compound at room temperature .

Analyse Biochimique

Biochemical Properties

2-(4-Oxopiperidin-1-yl)acetonitrile plays a crucial role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their activity and thereby affecting protein degradation and synthesis pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation depending on the specific enzyme and context .

Cellular Effects

The effects of 2-(4-Oxopiperidin-1-yl)acetonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 2-(4-Oxopiperidin-1-yl)acetonitrile can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 2-(4-Oxopiperidin-1-yl)acetonitrile exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are critical for understanding the broader biochemical and cellular effects of 2-(4-Oxopiperidin-1-yl)acetonitrile .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(4-Oxopiperidin-1-yl)acetonitrile over time in laboratory settings are important factors to consider . This compound is relatively stable under standard laboratory conditions, with a predicted melting point of 67.92°C and a boiling point of approximately 284.3°C at 760 mmHg . Long-term studies have shown that it can undergo degradation, leading to changes in its biochemical activity and effects on cellular function . These temporal effects are crucial for designing experiments and interpreting results involving 2-(4-Oxopiperidin-1-yl)acetonitrile .

Dosage Effects in Animal Models

The effects of 2-(4-Oxopiperidin-1-yl)acetonitrile vary with different dosages in animal models . At lower doses, this compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular function . Understanding these dosage effects is essential for determining the therapeutic potential and safety profile of 2-(4-Oxopiperidin-1-yl)acetonitrile .

Metabolic Pathways

2-(4-Oxopiperidin-1-yl)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance within cells . These interactions are critical for understanding the broader metabolic effects of 2-(4-Oxopiperidin-1-yl)acetonitrile .

Transport and Distribution

The transport and distribution of 2-(4-Oxopiperidin-1-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of 2-(4-Oxopiperidin-1-yl)acetonitrile within specific tissues and cells are important factors for its overall activity and function .

Subcellular Localization

The subcellular localization of 2-(4-Oxopiperidin-1-yl)acetonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other subcellular structures, where it interacts with biomolecules and exerts its effects . Understanding the subcellular localization of 2-(4-Oxopiperidin-1-yl)acetonitrile is essential for elucidating its mechanism of action and overall biochemical activity .

Propriétés

IUPAC Name |

2-(4-oxopiperidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-2,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWDXILKGPTDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375414 | |

| Record name | 2-(4-oxopiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

259180-65-9 | |

| Record name | 2-(4-oxopiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-oxopiperidin-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)